![molecular formula C11H10F3N3 B2665740 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline CAS No. 1431386-75-2](/img/structure/B2665740.png)
4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline can be achieved through a multi-step process. One common method involves the reaction of aniline with 3-(4-methyl-1H-imidazol-1-yl)propanenitrile, followed by acylation with trifluoroacetic anhydride . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)aniline: A compound with a similar trifluoromethyl group but lacking the pyrazole ring.
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group and an imidazole ring instead of a pyrazole ring.
Uniqueness
4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline is unique due to the presence of both the trifluoromethyl group and the pyrazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-17-9(6-10(16-17)11(12,13)14)7-2-4-8(15)5-3-7/h2-6H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQWWXILSTUFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
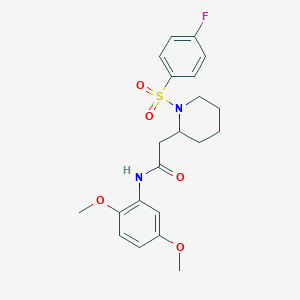
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2665659.png)
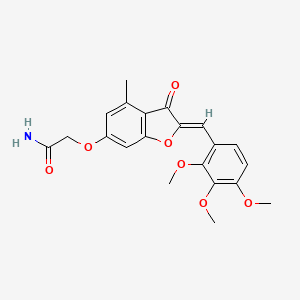
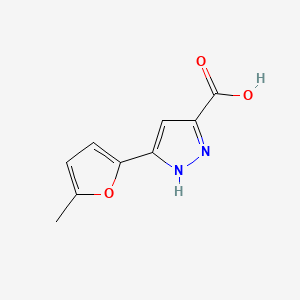
![N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide](/img/structure/B2665665.png)
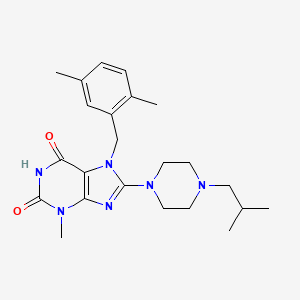
![Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2665667.png)
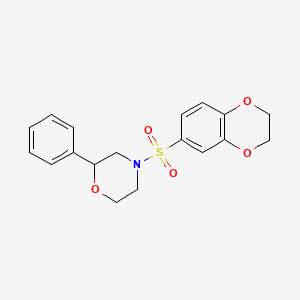
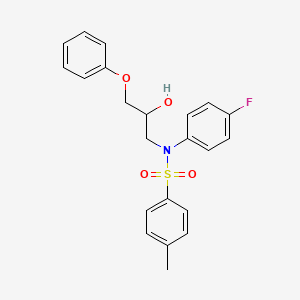
![2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide](/img/structure/B2665670.png)
![[2-(2-cyano-4-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2665671.png)
![N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2665673.png)
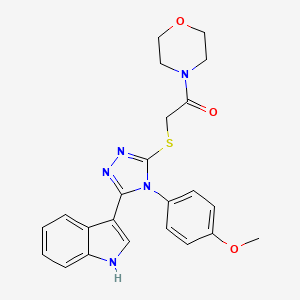
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2665676.png)
